molecular formula C10H13BrN2O3 B567374 4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline CAS No. 1330750-43-0

4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline

Cat. No.: B567374
CAS No.: 1330750-43-0
M. Wt: 289.129
InChI Key: QRYSUFDDFZNLLO-UHFFFAOYSA-N
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Description

4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline is a useful research compound. Its molecular formula is C10H13BrN2O3 and its molecular weight is 289.129. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-5-methoxy-2-nitro-N-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O3/c1-6(2)12-8-5-10(16-3)7(11)4-9(8)13(14)15/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRYSUFDDFZNLLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC(=C(C=C1[N+](=O)[O-])Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00716634
Record name 4-Bromo-5-methoxy-2-nitro-N-(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330750-43-0
Record name 4-Bromo-5-methoxy-2-nitro-N-(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline solubility data

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Solubility Profile of 4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of this compound, a substituted nitroaniline derivative. A comprehensive search of publicly available scientific literature and chemical databases reveals a notable absence of experimentally determined solubility data for this specific compound. This document, therefore, serves a dual purpose: first, to formally report this data gap, and second, to provide a robust theoretical and practical framework to enable researchers to determine the solubility of this compound in-house. We present the foundational thermodynamic principles of solubility, a qualitative assessment of expected solubility based on molecular structure, and a detailed, field-proven experimental protocol based on the isothermal shake-flask method. This guide is designed to equip scientists with the necessary tools to generate reliable, publication-quality solubility data, which is a critical parameter in drug discovery, process chemistry, and formulation development.

Introduction and Statement of Data Unavailability

This compound is a complex organic molecule featuring a substituted benzene ring. Its structural motifs, including the nitroaniline core, are common in compounds used as intermediates in the synthesis of pharmaceuticals and dyes.[1][2] The solubility of such a compound is a fundamental physicochemical property that dictates its behavior in various chemical processes, including reaction kinetics, purification via crystallization, and bioavailability in pharmaceutical formulations.[3][]

Despite its potential relevance, a thorough review of scientific literature and chemical databases indicates that no empirical solubility data for this compound has been published. This guide directly addresses this information gap not by speculation, but by providing a scientifically rigorous methodology for its determination.

Theoretical Framework for Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG).[5] The relationship is described by the equation:

ΔG = ΔH – TΔS [5]

Where:

  • ΔH is the enthalpy of dissolution, representing the energy change associated with breaking the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

  • T is the absolute temperature in Kelvin.

  • ΔS is the entropy of dissolution, reflecting the change in disorder of the system.[5]

For a substance to dissolve, the Gibbs free energy of the system must decrease (ΔG < 0).[6] This balance between enthalpy and entropy is influenced by several factors, primarily the intermolecular forces between the solute and solvent, often summarized by the principle "like dissolves like."

Qualitative Solubility Prediction Based on Molecular Structure

The molecular structure of this compound allows for a qualitative prediction of its solubility behavior.

  • Hydrophobic Characteristics: The benzene ring, the bromo substituent, and the nonpolar isopropyl group contribute significantly to the molecule's lipophilicity. These features suggest poor solubility in aqueous media but favorable solubility in nonpolar organic solvents.[7]

  • Polar Characteristics: The presence of a nitro group (-NO₂), a methoxy group (-OCH₃), and the secondary amine (-NH-) introduces polarity and the potential for hydrogen bonding. These groups are expected to enhance solubility in polar organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO).[8][9]

Based on this structural analysis, it is predicted that this compound will exhibit limited to negligible solubility in water and preferential solubility in a range of common organic solvents.

Molecular Structure Diagram

Caption: 2D structure of this compound.

Experimental Protocol: Isothermal Shake-Flask Solubility Determination

The isothermal shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and directness.[10] The following protocol provides a self-validating system for generating accurate data.

Materials and Reagents
  • Solute: this compound (high purity, >98%)

  • Solvents: A range of analytical grade solvents (e.g., Water, Ethanol, Methanol, Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dichloromethane).

  • Equipment:

    • Analytical balance (4 decimal places)

    • Glass vials with PTFE-lined screw caps

    • Thermostatic orbital shaker or shaking water bath

    • Calibrated positive displacement pipettes

    • Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

    • Volumetric flasks and appropriate glassware.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to several glass vials. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming that equilibrium has been reached.[3]

    • Accurately pipette a precise volume (e.g., 2.00 mL) of the desired solvent into each vial.

    • Securely cap the vials to prevent any solvent evaporation during equilibration.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the target temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials at a constant speed for a sufficient duration to ensure equilibrium is achieved. A period of 24 to 72 hours is typical, but the exact time should be determined by preliminary experiments (i.e., measuring concentration at 24h, 48h, and 72h to see when it plateaus).[10]

  • Phase Separation:

    • Once equilibrium is reached, remove the vials from the shaker and allow the undissolved solid to settle. It is crucial to maintain the target temperature during this step.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove all particulate matter. This step must be performed quickly to avoid temperature changes that could cause precipitation.[11]

  • Quantification of Solute:

    • Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a validated analytical method, such as HPLC-UV. The concentration of aniline derivatives is commonly determined using techniques like HPLC or capillary electrophoresis.[12]

    • A calibration curve must be generated using standards of known concentrations of this compound.

  • Calculation of Solubility:

    • Calculate the concentration of the solute in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Experimental Workflow Diagram

A 1. Preparation Add excess solute to vial Add known volume of solvent B 2. Equilibration Place in thermostatic shaker Agitate for 24-72h at constant T A->B Cap Vials C 3. Phase Separation Allow solid to settle Withdraw supernatant with syringe B->C Equilibrium Reached D 4. Filtration Filter through 0.22 µm syringe filter into a clean vial C->D Immediate E 5. Dilution Accurately dilute filtrate to fall within calibration range D->E Known Dilution Factor F 6. Quantification Analyze by validated HPLC-UV method E->F G 7. Calculation Determine concentration using calibration curve and dilution factor F->G

Caption: Isothermal shake-flask method workflow for solubility determination.

Data Presentation

All experimentally determined quantitative data should be summarized in a structured table for clarity and comparative analysis.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method
Water25[Experimental Value][Calculated Value]HPLC-UV
Ethanol25[Experimental Value][Calculated Value]HPLC-UV
DMSO25[Experimental Value][Calculated Value]HPLC-UV
Acetonitrile25[Experimental Value][Calculated Value]HPLC-UV
[Other Solvent]37[Experimental Value][Calculated Value]HPLC-UV

Safety and Handling

While specific toxicity data for this compound is not available, compounds with nitro and bromo aromatic structures should be handled with caution. Similar compounds, such as 4-Bromo-2-nitroaniline, are classified as harmful if swallowed, causing skin and eye irritation, and may cause respiratory irritation.[13]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This guide establishes that there is no publicly available solubility data for this compound. To address this, we have provided a comprehensive framework grounded in the fundamental principles of solubility. By following the detailed isothermal shake-flask protocol, researchers can confidently and accurately determine the solubility of this compound in various solvent systems. The generation of this data is a critical first step for any further research or development involving this molecule, enabling informed decisions in process optimization, formulation, and synthetic strategy.

References

  • Benchchem. (n.d.). Solubility Profile of 4-Methoxy-2-nitroaniline: A Technical Guide for Researchers.
  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
  • ChemicalBook. (2025, July 4). 4-Bromo-5-methoxy-2-nitroaniline.
  • Sigma-Aldrich. (n.d.). N-METHOXYSUCCINYL-ALA-ALA-PRO-VAL P-NITROANILIDE.
  • Benchchem. (n.d.). Physical properties of 4-Bromo-2-nitroaniline.
  • RSC Advances. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors.
  • ChemicalBook. (n.d.). 4-Bromo-2-nitroaniline synthesis.
  • Google Patents. (2020). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • PubChem. (n.d.). 4-Bromo-2-nitroaniline.
  • Benchchem. (n.d.). 4-Methoxy-2-nitroaniline molecular structure and formula.
  • PubChem. (n.d.). 4-Methoxy-2-nitroaniline.
  • Chemistry LibreTexts. (2021, March 15). Thermodynamics of Solubility.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • Wikipedia. (n.d.). Solubility.
  • RSC Publishing. (2021, June 14). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors.
  • BOC Sciences. (n.d.). Solubility Analysis.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-Methoxy-2-nitroaniline from p-Anisidine.
  • ResearchGate. (n.d.). Principles of Solubility.
  • PMC - NIH. (n.d.). Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration.
  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
  • Eureka | Patsnap. (n.d.). Preparation method of 4-methoxy-2-nitroaniline.
  • Solubility of Things. (n.d.). Aniline.
  • JoVE. (2020, March 26). Video: Solubility - Concept.
  • ChemicalBook. (2022, November 18). The Solubility of Aniline.
  • WJBPHS. (2023, March 13). Solubility enhancement techniques: A comprehensive review.

Sources

Methodological & Application

Application Notes and Protocols: Investigating the Potential Biological Activity of 4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and drug development professionals, this document outlines a comprehensive framework for the investigation of the biological activities of novel 4-bromo-N-isopropyl-5-methoxy-2-nitroaniline derivatives. This guide provides not just procedural steps but the underlying scientific rationale for experimental design, enabling robust and reproducible research into this promising class of compounds.

Introduction: The Scientific Rationale

The this compound scaffold represents a unique chemical entity with significant potential for biological activity. The core structure, a substituted 2-nitroaniline, is a recurring motif in compounds with demonstrated pharmacological properties.[1] The presence of a bromine atom and a nitro group, both strong electron-withdrawing groups, can significantly influence the molecule's electronic properties, potentially enhancing its interaction with biological targets.[2] Furthermore, the methoxy and isopropyl substitutions can modulate lipophilicity and steric hindrance, affecting cell permeability and target binding specificity.

Derivatives of anilines and nitroaromatics have been explored for a range of therapeutic applications, including anticancer and antimicrobial activities.[1][3][4] The investigation into this specific derivative class is therefore predicated on a strong foundation of medicinal chemistry principles, aiming to uncover novel therapeutic agents.

Hypothesized Biological Activities and Investigational Workflow

Based on the known activities of structurally related compounds, the primary hypothesized biological activities for this compound derivatives are:

  • Anticancer Activity: Many nitroaniline derivatives have been shown to possess cytotoxic effects against various cancer cell lines.[4] The mechanism may involve the induction of apoptosis or the inhibition of key signaling pathways involved in cell proliferation.

  • Enzyme Inhibition: The scaffold may interact with the active sites of enzymes, particularly kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.[2][5]

A logical workflow for investigating these potential activities is crucial for a systematic evaluation.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Lead Optimization A Synthesis & Purification of Derivatives B Cell Viability/Cytotoxicity Screening (e.g., MTT/XTT Assay) A->B Test Compounds C Active Compounds Identified B->C IC50 < Threshold D Kinase Inhibition Assays C->D E Apoptosis Assays (e.g., Western Blot for Caspases) C->E F Structure-Activity Relationship (SAR) Studies D->F E->F G Further Mechanistic Studies F->G G A Derivative Treatment B Induction of Apoptosis A->B C Initiator Caspase Activation (e.g., Caspase-9) B->C D Executioner Caspase Activation (e.g., Caspase-3) C->D E Cleavage of Cellular Substrates D->E F Cell Death E->F

Figure 2: A simplified diagram of a potential caspase-mediated apoptotic pathway.

Materials:

  • Cell culture reagents

  • Test compound

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP, anti-cleaved-PARP)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours). Harvest and lyse the cells.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis. 4. Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding. [4]6. Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-cleaved-Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the chemiluminescence substrate. Detect the protein bands using an imaging system. [4] Data Interpretation: An increase in the levels of cleaved Caspase-3 and cleaved PARP in compound-treated cells compared to untreated controls would indicate the induction of apoptosis.

References

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Dhiman, N., et al. (2021). In vitro assays and techniques utilized in anticancer drug discovery. PubMed. Retrieved from [Link]

  • Javed, I., et al. (2021). Synthesis of 2-nitro aniline derivative of 3, 4, 5-trihydroxybenzoic acid, its metal complexes, characterization and bioassay. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • Frontiers. (2020, April 8). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (2003, February 11). 2-NITROANILINE CAS N°: 88-74-4. Retrieved from [Link]

  • PubChem. (n.d.). 2-Nitroaniline. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • PubMed. (n.d.). Determination of Caspase Activation by Western Blot. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • MDPI. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-nitroaniline. Retrieved from [Link]

  • PubMed. (n.d.). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Retrieved from [Link]

  • ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Retrieved from [Link]

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a robust, specific, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis and quantification of 4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline. This compound is a key intermediate in various synthetic pathways, and a reliable analytical method is crucial for quality control, reaction monitoring, and purity assessment. The developed method utilizes a C18 stationary phase with gradient elution and UV detection, providing excellent separation and sensitivity. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose in research and drug development environments.

Introduction

This compound is a complex substituted aromatic amine whose purity is critical for the successful synthesis of downstream products in pharmaceutical and chemical research. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for separating and quantifying components in complex mixtures due to its high resolution and sensitivity.[1] This document provides a comprehensive, self-validating protocol for the analysis of this specific analyte, detailing the rationale behind the methodological choices and outlining a complete validation strategy.

Analyte Physicochemical Properties & Chromatographic Considerations

  • Compound: this compound

  • Molecular Formula: C₁₀H₁₃BrN₂O₃

  • Molecular Weight: 289.1 g/mol

  • Structure:

    (Structure based on IUPAC name)

Chromatographic Rationale: The analyte possesses significant non-polar character due to the brominated benzene ring and the N-isopropyl group, making it an ideal candidate for reversed-phase chromatography. The C18 (octadecylsilyl) stationary phase was selected for its strong hydrophobic retention capabilities with non-polar compounds.[2] The nitro group and aromatic ring are strong chromophores, predicting good UV absorbance for sensitive detection.[3][4] A gradient elution is employed to ensure adequate retention of the analyte while allowing for the efficient elution of any potential impurities with differing polarities, providing a robust separation in a reasonable runtime.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (ACN), HPLC Grade

    • Methanol (MeOH), HPLC Grade

    • Water, HPLC Grade or Milli-Q

    • This compound reference standard (>98% purity).

Chromatographic Conditions

The optimized chromatographic conditions are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile (ACN)
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 15 minutes

Table 1: HPLC Chromatographic Conditions.

Table 2: Gradient Elution Program.

Time (min) % Mobile Phase A (Water) % Mobile Phase B (ACN)
0.0 50 50
10.0 5 95
12.0 5 95
12.1 50 50

| 15.0 | 50 | 50 |

Preparation of Solutions
  • Diluent: A mixture of 50:50 (v/v) Acetonitrile and Water was used as the diluent for preparing all standard and sample solutions to ensure miscibility with the initial mobile phase conditions.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations suitable for the intended analysis (e.g., for linearity studies, concentrations ranging from 1 µg/mL to 100 µg/mL are recommended).

  • Sample Preparation: Accurately weigh the sample material, dissolve it in the diluent to achieve a target concentration within the validated linear range of the method (e.g., 50 µg/mL), and filter through a 0.45 µm syringe filter prior to injection.

Method Validation Protocol

The analytical method was validated according to the ICH Q2(R1) guideline, which establishes that the objective of validation is to demonstrate that the procedure is suitable for its intended purpose.[5][6]

G Specificity Specificity Assess_Interference Assess_Interference Specificity->Assess_Interference Linearity Linearity Assess_Proportionality Assess_Proportionality Linearity->Assess_Proportionality Accuracy Accuracy Assess_Closeness Assess_Closeness Accuracy->Assess_Closeness Precision Precision Assess_Scatter Assess_Scatter Precision->Assess_Scatter LOD LOD Assess_Sensitivity Assess_Sensitivity LOD->Assess_Sensitivity Robustness Robustness Assess_Reliability Assess_Reliability Robustness->Assess_Reliability

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol: Inject the diluent (blank), a solution of the reference standard, and a sample solution. The blank injection should show no significant peaks at the retention time of the analyte. The peak for the analyte in the sample solution should be spectrally pure (if using a DAD) and free from co-eluting peaks.

Linearity and Range
  • Protocol: Prepare at least five concentrations of the reference standard across the desired range (e.g., 1, 10, 25, 50, 100 µg/mL). Inject each concentration in triplicate. Plot a calibration curve of the mean peak area versus concentration and determine the linearity using the coefficient of determination (r²).

  • Acceptance Criteria: r² ≥ 0.999.

Accuracy

Accuracy is determined by applying the method to samples of known concentration and comparing the measured value to the true value.

  • Protocol: Perform recovery studies by spiking a sample matrix with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration). Analyze each level in triplicate.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

Precision

Precision is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day Precision): Analyze six replicate preparations of a single sample at 100% of the target concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day, with a different analyst or on different equipment.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both studies.

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • Protocol: LOD and LOQ can be estimated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope.

  • Verification: The estimated LOQ concentration should be prepared and injected to verify that the precision (RSD) is acceptable (typically ≤ 10%) and the signal-to-noise ratio is at least 10:1.

Robustness
  • Protocol: Intentionally make small variations to the method parameters and assess the impact on the results. Parameters to vary include:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase Composition (e.g., vary %ACN by ±2%)

  • Acceptance Criteria: System suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.

System Suitability and Data Analysis

Before sample analysis, a system suitability test must be performed by injecting a standard solution (e.g., 50 µg/mL) five times.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
RSD of Peak Areas ≤ 2.0%

Table 3: System Suitability Test Criteria.

The concentration of this compound in the sample is calculated using the peak area from the chromatogram against the calibration curve generated from the working standards.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Mobile_Phase Prepare Mobile Phases (Water & ACN) Equilibrate Equilibrate System with Initial Conditions Prep_Mobile_Phase->Equilibrate Prep_Standards Prepare Standard Solutions SST Perform System Suitability Test (SST) Prep_Standards->SST Prep_Samples Prepare & Filter Sample Solutions Inject_Samples Inject Standards & Samples Prep_Samples->Inject_Samples Equilibrate->SST SST->Inject_Samples Integrate Integrate Peak Areas Inject_Samples->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Calculate Calculate Sample Concentration Calibrate->Calculate Report Generate Report Calculate->Report

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be suitable for the intended purpose of quantifying this compound. The method is specific, linear, accurate, and precise over the specified range. The established protocol is robust and can be readily implemented in quality control and research laboratories for routine analysis of this compound, ensuring reliable and accurate results for drug development and scientific professionals.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

  • GL Sciences. (n.d.). What are C18 HPLC columns? Retrieved January 23, 2026, from [Link]

  • Dong, M. W. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America, 34(8), 516-525. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • Emmons, E. D., et al. (2011). Ultraviolet Resonance Raman Spectroscopy of Nitroaromatic Compounds for Standoff Detection Applications. SPIE Digital Library. [Link]

  • Schifano, E. D., & Goodpaster, J. V. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta, 1185, 339042. [Link]

  • Patel, K., et al. (2011). Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. Indian Journal of Pharmaceutical Sciences, 73(4), 426-430. [Link]

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Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Yield in 4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of this complex molecule. As your Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the intricacies of this multi-step synthesis.

Introduction: Navigating the Synthetic Challenges

The synthesis of this compound presents several challenges inherent to electrophilic aromatic substitution and N-alkylation on highly functionalized aromatic rings. Key hurdles include poor regioselectivity during nitration, the formation of undesired isomers, and the reduced nucleophilicity of the aniline nitrogen due to the presence of electron-withdrawing groups.[1] This guide provides a systematic approach to overcoming these obstacles and achieving a higher yield of the desired product.

Proposed Synthetic Pathway

A logical and efficient synthetic route is crucial for maximizing yield. The following pathway is proposed to strategically build the target molecule, taking into account the directing effects of the various substituents.

G A 3-Bromo-4-methoxyaniline (Starting Material) B N-isopropyl-3-bromo-4-methoxyaniline A->B N-isopropylation (Reductive Amination) C N-acetyl-N-isopropyl-3-bromo-4-methoxyaniline B->C Acetylation (Protection) D N-acetyl-4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline C->D Nitration E This compound (Final Product) D->E Hydrolysis (Deprotection) G cluster_troubleshooting Troubleshooting Logic Start Low Yield or Side Products Q1 Which Step? Start->Q1 Nitration Nitration Q1->Nitration Nitration Alkylation N-isopropylation Q1->Alkylation Alkylation Other Other Steps Q1->Other Other Q2 Tarry Products? Nitration->Q2 Q4 Dialkylation? Alkylation->Q4 CheckProtection Verify Amine Protection Q2->CheckProtection Yes Q3 Multiple Isomers? Q2->Q3 No CheckTemp Check Temperature Control CheckProtection->CheckTemp CheckRegio Review Directing Effects Q3->CheckRegio Yes CheckStoich Adjust Alkylating Agent Stoichiometry Q4->CheckStoich Yes

Sources

Technical Support Center: Synthesis of 4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline. This document is designed for researchers, medicinal chemists, and process development professionals who are working with or troubleshooting this specific synthesis. Here, we provide in-depth, field-proven insights into the potential side products, their mechanisms of formation, and robust strategies for their mitigation and identification.

The synthesis of this compound is a nuanced electrophilic aromatic substitution reaction. The starting material, a highly activated polysubstituted aniline, presents a unique challenge in controlling regioselectivity and preventing unwanted side reactions. The interplay of three distinct substituents—an activating N-isopropylamino group, an activating methoxy group, and a deactivating but ortho-, para-directing bromo group—dictates the outcome of the nitration. Understanding these influences is paramount to achieving high yield and purity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, presented in a practical question-and-answer format.

Q1: My post-reaction TLC plate shows multiple new spots, with one particularly close to my desired product spot. What is the likely identity of this major impurity?

A: The most probable side product is the isomeric 2-Bromo-N-isopropyl-3-methoxy-6-nitroaniline . Its formation is a direct consequence of the powerful ortho-, para-directing nature of the N-isopropylamino group.

  • Causality & Mechanism: The N-isopropylamino and methoxy groups are strong activating groups that direct the incoming electrophile (the nitronium ion, NO₂⁺) to their ortho and para positions.[1] In the precursor, N-isopropyl-3-bromo-4-methoxyaniline, the directing vectors are as follows:

    • N-isopropylamino group (at C1): Strongly directs to C2 and C6 (ortho). The para position (C4) is blocked.

    • Methoxy group (at C4): Strongly directs to C3 and C5 (ortho). The para position (C1) is blocked.

    • Bromo group (at C3): Weakly directs to C2 and C4 (ortho). The para position (C6) is blocked.

    The desired product forms from nitration at the C2 position, which is sterically accessible and electronically favored by both the N-isopropylamino and bromo groups. However, the C6 position is also strongly activated by the N-isopropylamino group, leading to the formation of the 6-nitro isomer as a competitive side product.

  • Troubleshooting & Resolution:

    • Temperature Control: Maintain a stringent reaction temperature, typically between 0°C and 5°C. Higher temperatures can reduce the selectivity of the reaction.

    • Solvent Choice: The polarity of the solvent can influence the regioselectivity. Consider screening solvents like acetic acid or dichloromethane.

    • Purification: The two isomers often have very similar polarities, making separation challenging. High-performance flash chromatography with a shallow gradient is typically required for effective separation.

Q2: The reaction mixture turned dark brown or black upon addition of the nitrating agent, resulting in a low yield of a tarry, intractable material. What caused this?

A: This is a classic sign of oxidation of the aniline substrate . Anilines, especially those with multiple activating groups, are highly susceptible to oxidation by strong acids and oxidizing agents like nitric acid.[2]

  • Causality & Mechanism: The nitrating mixture (typically concentrated HNO₃ and H₂SO₄) is a powerful oxidizing environment.[3][4] The electron-rich aromatic ring and the lone pair on the nitrogen of the N-isopropylamino group can be readily oxidized, leading to the formation of complex, high-molecular-weight polymeric tars and quinone-like structures. This process competes directly with the desired electrophilic substitution.

  • Troubleshooting & Resolution:

    • Controlled Reagent Addition: Add the nitrating agent dropwise and very slowly to the cooled solution of the aniline. This maintains a low instantaneous concentration of the nitronium ion and nitric acid, favoring nitration over oxidation.

    • Strict Temperature Control: The rate of oxidation reactions increases significantly with temperature. Keep the internal reaction temperature below 5°C at all times during the addition.

    • Protecting Group Strategy: While more synthetically intensive, a common strategy to prevent oxidation is to protect the amino group before nitration. Acylation to form an amide (e.g., using acetic anhydride) temporarily reduces the activating and oxidizable nature of the nitrogen. The protecting group can then be removed via hydrolysis in a subsequent step.[5]

Q3: Mass spectrometry of an impurity shows a molecular ion peak that is 45 mass units higher than the desired product. What is this species?

A: This observation strongly suggests the formation of a dinitrated side product . The addition of a second nitro group (NO₂, mass ≈ 45 g/mol ) would account for the observed mass increase.

  • Causality & Mechanism: The starting material is highly activated towards electrophilic aromatic substitution. If the reaction conditions are too harsh, a second nitration can occur on the aromatic ring after the first one.

    • Reaction Conditions: This side reaction is favored by:

      • Using more than one molar equivalent of nitric acid.

      • Higher reaction temperatures.

      • Prolonged reaction times.

  • Troubleshooting & Resolution:

    • Precise Stoichiometry: Use a carefully measured amount of the nitrating agent, typically 1.0 to 1.1 equivalents.

    • Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent over-reaction.

    • Quenching: Pour the reaction mixture into ice water immediately upon completion to dilute the acid and stop the reaction.

Frequently Asked Questions (FAQs)
Q1: Besides isomeric and dinitrated products, are there other, less common side products I should be aware of?

A: Yes, while less frequent, ipso-substitution is a possibility. This involves the electrophile attacking a position already occupied by a substituent, leading to its replacement. In this synthesis, two potential ipso-substitutions could occur:

  • Nitrodeisopropylation: The nitronium ion replaces the isopropyl group. This phenomenon has been observed in the nitration of other isopropyl-substituted aromatic compounds.[6]

  • Nitrodebromination: The nitronium ion replaces the bromo group. This is generally less common than replacement of other groups but can occur under forcing conditions.

These side products would have significantly different molecular weights and can be identified by mass spectrometry.

Q2: Why is direct nitration of anilines often avoided in favor of protecting the amino group first?

A: Direct nitration of anilines is notoriously difficult to control for two primary reasons:

  • Oxidation: As discussed in the troubleshooting guide, the amino group is highly sensitive to oxidation by nitric acid, leading to low yields and tar formation.[2]

  • Acid-Base Chemistry: The amino group is basic and will be protonated in the strongly acidic nitrating medium. This forms an anilinium ion (-NH₂R⁺), which is a powerful deactivating and meta-directing group. This leads to a mixture of products and a slower reaction rate.

By protecting the amine as an amide, its basicity and sensitivity to oxidation are greatly reduced, and the amide group remains an ortho-, para-director, leading to a much cleaner and more predictable reaction.[5]

Q3: What is the optimal analytical workflow for monitoring this reaction and characterizing the products?

A: A multi-tiered approach is recommended:

  • Thin-Layer Chromatography (TLC): Ideal for real-time reaction monitoring. Use a solvent system like 20-30% ethyl acetate in hexanes to resolve the starting material, product, and major non-polar impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and the relative amounts of different isomers.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool for identifying side products. It provides both the retention time (from LC) and the molecular weight (from MS) of each component in the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for unambiguous structure confirmation of the final product and for characterizing unknown impurities after they have been isolated.

Visualizing the Reaction Pathways

The following diagram illustrates the desired reaction alongside the formation of the most common side products.

Side_Products cluster_start Starting Material cluster_reagents Reagents cluster_products Reaction Products SM N-isopropyl-3-bromo- 4-methoxyaniline Nitrating HNO₃ / H₂SO₄ DP Desired Product: This compound Nitrating->DP Major Pathway (Nitration at C2) SP1 Isomeric Side Product: 2-Bromo-N-isopropyl-3-methoxy-6-nitroaniline Nitrating->SP1 Competitive Pathway (Nitration at C6) SP2 Oxidation Products (Tars) Nitrating->SP2 Degradation Pathway (Oxidation) SP3 Dinitrated Product DP->SP3 Over-reaction

Caption: Reaction scheme for the nitration of N-isopropyl-3-bromo-4-methoxyaniline.

Data Summary Table

The table below summarizes the key properties of the target compound and its most likely isomeric side product.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Differentiating Feature
This compoundC₁₀H₁₃BrN₂O₃289.13Desired product. Nitro group is ortho to the N-isopropyl group and ortho to the bromo group.
2-Bromo-N-isopropyl-3-methoxy-6-nitroanilineC₁₀H₁₃BrN₂O₃289.13Isomeric impurity. Nitro group is ortho to the N-isopropyl group and meta to the bromo group.
4-Bromo-N-isopropyl-5-methoxy-2,6-dinitroanilineC₁₀H₁₂BrN₃O₅334.12Dinitrated impurity. Contains two nitro groups.
Protocol: General Procedure for Nitration

This protocol provides a standardized starting point. Optimization may be required based on your specific laboratory conditions and scale.

Safety Precaution: This reaction involves highly corrosive and oxidizing acids. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.

  • Setup: Equip a round-bottom flask with a magnetic stir bar, a thermometer, and a pressure-equalizing dropping funnel. Place the flask in an ice-salt bath.

  • Dissolution: Charge the flask with the starting material, N-isopropyl-3-bromo-4-methoxyaniline (1.0 eq.), and the chosen solvent (e.g., glacial acetic acid). Stir the mixture and cool the internal temperature to 0°C.

  • Nitrating Mixture Preparation: In a separate beaker, cautiously prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq.) to concentrated sulfuric acid at 0°C.

  • Addition: Transfer the cold nitrating mixture to the dropping funnel. Add the mixture to the solution of the aniline substrate drop by drop, ensuring the internal temperature does not rise above 5°C. The addition should take approximately 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction's progress by TLC.

  • Quenching: Once the starting material is consumed, slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.

  • Workup: The product may precipitate as a solid, which can be collected by vacuum filtration. If it remains oily, perform an extraction with a suitable organic solvent (e.g., ethyl acetate). Neutralize the combined organic layers by washing with a saturated sodium bicarbonate solution, followed by a water wash.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography or recrystallization to obtain the final product.

References
  • Google Patents. (n.d.). Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. CN111704555A.
  • Leah4sci. (2014). Aromatic Nitration Mechanism - EAS vid 4. YouTube. Retrieved from [Link]

  • N-(4-Methoxy-2-nitrophenyl)acetamide. (n.d.). PubMed Central. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-nitroaniline. Retrieved from [Link]

  • Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 3-bromo-4-methoxyaniline. CN102199099A.
  • Google Patents. (n.d.). Synthesis method of substituted nitroaniline. CN103848706A.
  • Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). Retrieved from [Link]

  • ResearchGate. (2022). An introduction to the synthesis of nitroanilines and nitropyridines via three component ring transformation. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1980). Electrophilic aromatic substitution. Part 24. The nitration of isopropylbenzene, 2- and 4-isopropyltoluene, 1-chloro-4-isopropylbenzene, 4-isopropylanisole, and 2-bromotoluene: nitrodeisopropylation. Retrieved from [Link]

  • Khan Academy. (2022). Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. YouTube. Retrieved from [Link]

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Technical Support Center: Navigating Solubility Challenges with 4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for solubility issues encountered during your experiments. Here, we combine fundamental chemical principles with field-proven insights to help you overcome these common hurdles.

Troubleshooting Guide: Real-Time Experimental Issues

This section addresses specific problems you might encounter in the lab. We follow a logical, cause-and-effect approach to quickly get your research back on track.

Q1: I'm trying to dissolve this compound in methanol for a reaction, but it's not dissolving well. What should I do?

A1: This is a common issue. While methanol can be a starting point, the complex structure of this compound—with its combination of polar (nitro, amine) and non-polar (bromo, isopropyl, methoxy) groups—can lead to limited solubility in short-chain alcohols.

Underlying Cause: The bulky, non-polar N-isopropyl group and the bromine atom can hinder effective solvation by more polar solvents like methanol. The molecule's overall polarity is moderate, suggesting that a solvent with a similar polarity profile will be more effective.

Recommended Protocol:

  • Switch to a More Suitable Solvent: Based on the successful use of ethanol for the recrystallization of the related compound 4-bromo-2-nitroaniline, ethanol is a logical first choice.[1] Isopropanol is another excellent candidate, as it was used in the purification of 4-methoxy-2-nitroaniline.[2]

  • Consider Aprotic Solvents: If alcohols do not provide the desired solubility, moderately polar aprotic solvents are your next step. Acetone, Tetrahydrofuran (THF), or Ethyl Acetate often work well for compounds of this nature.

  • For Highly Concentrated Solutions: If you require high concentrations, consider more polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). Be mindful that these high-boiling point solvents can be difficult to remove post-reaction.

  • Gentle Heating: For most organic compounds, solubility increases with temperature.[3] Try warming your solvent to 40-50°C while stirring. Always do this in a well-ventilated fume hood and be aware of the solvent's boiling point.

  • Use of Co-solvents: A mixture of solvents can sometimes achieve solubility where a single solvent fails. For instance, a mixture of dichloromethane and methanol can offer a balanced polarity.[4]

Q2: My compound initially dissolved in my chosen solvent with heating, but it crashed out of solution upon cooling. How can I prevent this?

A2: This phenomenon indicates that you created a supersaturated solution at a higher temperature, and the compound's solubility is significantly lower at room temperature. This is the principle behind recrystallization.[3]

Expert Insight: While this can be problematic for a reaction that needs to be run at room temperature, it can be advantageous for purification.

Troubleshooting Steps:

  • Maintain Elevated Temperature: If your experimental conditions allow, maintain the reaction at the temperature where the compound remains dissolved.

  • Increase Solvent Volume: You may be near the saturation point. Gradually add more of the same solvent until the solution remains clear upon cooling to the desired reaction temperature.

  • Select a Better Solvent: The ideal solvent will dissolve your compound completely at the desired working temperature. Refer to the solvent selection guide in the FAQ section below to choose a more appropriate solvent.

  • For Recrystallization: If purification is your goal, this is the desired outcome. To optimize crystal formation, allow the solution to cool slowly. Rapid cooling can trap impurities.

Visualizing the Troubleshooting Workflow

To aid in your decision-making process, the following flowchart outlines a systematic approach to addressing solubility challenges with this compound.

G start Start: Solubility Issue with This compound solvent_choice Is the solvent appropriate? Consider polarity and functional groups. start->solvent_choice heating Have you tried gentle heating (e.g., to 40-50°C)? solvent_choice->heating Yes solvent_screening Systematically screen other solvents (e.g., Acetone, THF, DMF, DMSO). solvent_choice->solvent_screening No more_solvent Have you tried adding more solvent? heating->more_solvent Still an issue success Solubility Achieved heating->success Resolved cosolvent Consider a co-solvent system (e.g., DCM/Methanol). more_solvent->cosolvent Still an issue more_solvent->success Resolved cosolvent->solvent_screening Still an issue cosolvent->success Resolved solvent_screening->success Resolved failure Consult further literature on similar compounds or contact technical support. solvent_screening->failure Still an issue

Caption: A step-by-step workflow for troubleshooting solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility profile of this compound in common organic solvents?

A1: While specific quantitative data is not widely published, we can infer a likely solubility profile based on the molecule's structure and data from similar compounds. The presence of a polar nitro group and a hydrogen-bond-donating amine group suggests some affinity for polar solvents. However, the non-polar benzene ring, bromo substituent, and the bulky isopropyl group will favor solubility in less polar organic solvents.

Solvent Recommendation Summary Table:

Solvent ClassExamplesExpected SolubilityRationale & Expert Notes
Protic Solvents Ethanol, IsopropanolGood Often used for recrystallization of similar nitroanilines.[1] A good starting point.
MethanolModerate May be less effective due to higher polarity.
WaterInsoluble/Sparingly Soluble The large organic structure outweighs the polar groups. Related nitroanilines have very low water solubility.[5][6][7]
Aprotic Polar Solvents Acetone, THF, Ethyl AcetateGood to Very Good These solvents have an intermediate polarity that is often ideal for molecules with mixed character.
Dichloromethane (DCM), ChloroformGood Often used in the synthesis of related compounds, indicating good solubility.[2]
Highly Polar Aprotic Solvents DMF, DMSOExcellent Generally strong solvents for a wide range of organic compounds. Use when high concentrations are needed.
Non-Polar Solvents Hexane, ToluenePoor to Moderate The polar nitro and amine groups will limit solubility in highly non-polar solvents.
Q2: How do the different functional groups on the molecule influence its solubility?

A2: The solubility of this compound is a result of the interplay between its various functional groups:

  • Aniline Core: The aromatic ring provides a non-polar character, favoring dissolution in solvents with some aromatic or non-polar nature.[8]

  • Nitro Group (-NO₂): This is a strong electron-withdrawing and polar group, which increases the molecule's affinity for polar solvents.

  • Amino Group (-NH-): The secondary amine can act as a hydrogen bond donor, which can enhance solubility in protic solvents like alcohols.

  • Bromo Group (-Br): This substituent increases the molecular weight and size, and its electronegativity contributes to the overall polarity.

  • Methoxy Group (-OCH₃): This group is moderately polar.

  • N-isopropyl Group: This is a bulky, non-polar alkyl group that can sterically hinder interactions with solvent molecules and increases the non-polar character of the compound.

The combination of these groups results in a molecule of moderate overall polarity, making solvents of similar character the most effective.

Q3: How does temperature generally affect the solubility of this compound?

A3: For the vast majority of solid organic compounds, solubility in an organic solvent increases as the temperature increases.[3] This is because the dissolution process is often endothermic, meaning it requires energy input to overcome the crystal lattice energy of the solid and the intermolecular forces within the solvent. Applying heat provides this energy, allowing more of the solid to dissolve. This principle is the foundation of purification by recrystallization.[3] Therefore, if you are facing solubility issues, carefully controlled heating is a primary and effective troubleshooting step.

References

  • CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents.
  • Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. Available at: [Link]

  • Navin N. Bappalige et al. Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Research India Publications. Available at: [Link]

  • PubChem. 4-Bromo-2-nitroaniline. National Center for Biotechnology Information. Available at: [Link]

  • Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 770–773. Available at: [Link]

  • Pharmaffiliates. This compound. Available at: [Link]

  • Wikipedia. Aniline. Available at: [Link]

  • Wikipedia. 4-Nitroaniline. Available at: [Link]

  • Marek, P. H., Urban, M., & Madura, I. (2018). 2-Bromo-4-nitroaniline. IUCrData, 3(10), x181483. Available at: [Link]

  • ACS Publications. Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A. Available at: [Link]

  • PubChem. 3-Nitroaniline. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. Preparation method of bromoaniline.
  • ResearchGate. Substituent and Solvent Effects on the Electrochemical Oxidation of para- and meta-Substituted Anilines. Available at: [Link]

  • CPAchem Ltd. Safety data sheet: 2-Methoxy-4-nitroaniline. Available at: [Link]

  • PubChem. 4-Bromo-2-nitroanisole. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. 3-Nitroaniline. Available at: [Link]

  • ResearchGate. Properties (solubility, colour, homogeneity and adhesion) of substituted polyanilines. Available at: [Link]

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preventing byproduct formation in aniline nitration reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for aniline nitration reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental electrophilic aromatic substitution. Direct nitration of aniline is notoriously problematic, often leading to a mixture of undesired byproducts, oxidation, and low yields. This resource provides in-depth, question-and-answer-based troubleshooting guides and validated protocols to help you achieve clean, high-yield synthesis of the desired nitroaniline isomers.

Frequently Asked Questions (FAQs)

Q1: Why does my direct nitration of aniline with a standard nitrating mixture (HNO₃/H₂SO₄) result in a dark, tarry mixture instead of the expected nitroaniline?

A: This is a classic and expected outcome of direct aniline nitration. The formation of tarry oxidation products is a primary challenge.[1][2][3]

Causality: The amino group (-NH₂) in aniline is a powerful activating group, making the aromatic ring extremely electron-rich and highly susceptible to electrophilic attack.[4][5][6] Nitric acid (HNO₃) is a strong oxidizing agent, and under the harsh, acidic conditions of the nitrating mixture, it will readily oxidize the electron-rich aniline molecule.[3][7][8] This leads to a complex cascade of polymerization and degradation reactions, resulting in the formation of intractable, tar-like substances.[7]

Q2: I managed to get some product from direct nitration, but my NMR analysis shows a significant amount of meta-nitroaniline. Isn't the amino group supposed to be an ortho, para-director?

A: Your observation is correct and highlights the second major issue with direct aniline nitration. While the -NH₂ group is indeed an ortho, para-director, the reaction conditions fundamentally alter its directing effect.

Causality: The nitrating mixture is strongly acidic. Aniline is a basic compound and readily gets protonated by the acid to form the anilinium ion (-NH₃⁺).[1][4][7][9]

  • Loss of Activating Ability: In the anilinium ion, the nitrogen atom no longer has a lone pair of electrons to donate to the aromatic ring through resonance.[1]

  • Inductive Deactivation: The positive charge on the nitrogen atom creates a powerful electron-withdrawing inductive effect (-I effect). This deactivates the entire ring towards electrophilic substitution.

  • Shift to Meta-Direction: Because this deactivating inductive effect is strongest at the ortho position and diminishes with distance, the meta position becomes the least deactivated and therefore the most favorable site for electrophilic attack by the nitronium ion (NO₂⁺).[1][7]

This results in a product mixture that can contain almost as much meta-nitroaniline as the para-isomer. A typical distribution for direct nitration is approximately 51% para, 47% meta, and only 2% ortho.[5][10][11]

Q3: How can I prevent both oxidation and the formation of the meta-isomer to selectively synthesize p-nitroaniline?

A: The most reliable and widely accepted solution is to temporarily "protect" the amino group by converting it into an amide, specifically acetanilide, before performing the nitration.[2][3][4][9][11] This multi-step sequence is the standard procedure for achieving a clean and selective reaction.

The Protective Strategy:

  • Protection: Aniline is reacted with acetic anhydride to form acetanilide. The resulting acetamido group (-NHCOCH₃) is moderately activating and remains an ortho, para-director.[7]

  • Nitration: Acetanilide is then nitrated. The reduced activation prevents oxidation, and the steric bulk of the acetamido group hinders attack at the ortho positions, leading to the preferential formation of p-nitroacetanilide.[4][7]

  • Deprotection: The acetyl group is removed from p-nitroacetanilide via acid or base-catalyzed hydrolysis to yield the final product, p-nitroaniline.[4][5]

This strategy effectively moderates the reactivity of the substrate, ensuring a predictable and high-yield outcome.

Troubleshooting Guide

This section addresses common issues encountered even when using the protective group strategy.

Problem Potential Cause Troubleshooting Action
Low yield of p-nitroacetanilide after nitration. 1. Incomplete Nitration: Reaction time was too short, or the temperature was kept too low, slowing the reaction rate significantly.1. Ensure the nitrating mixture is added slowly while maintaining the recommended temperature (0-10°C).[12][13][14] After addition, allow the mixture to warm to room temperature and stir for the recommended time (e.g., 30-60 minutes) to ensure the reaction goes to completion.[12][14]
2. Loss during Workup: The product was not fully precipitated when pouring the reaction mixture onto ice.2. Use a sufficient amount of crushed ice and water to ensure complete precipitation. Stir the mixture vigorously for several minutes before filtration.
Product is yellow and oily, not a crystalline solid. 1. Presence of o-nitroacetanilide: The ortho isomer has a lower melting point and can form an oily eutectic mixture with the para isomer.1. The primary method for removing the more soluble ortho isomer is recrystallization from ethanol or a similar solvent.[12] The para isomer is significantly less soluble and will crystallize out upon cooling, leaving the ortho isomer in the filtrate.
2. Incomplete removal of acids: Residual nitric or sulfuric acid can lead to a dark, impure product.2. Ensure the crude product is washed thoroughly with cold water after filtration to remove residual acids. Neutralization with a weak base solution can also be performed if necessary.[15]
Significant amount of o-nitroacetanilide is formed. 1. Poor Temperature Control: The nitration reaction is exothermic. If the temperature rises above the recommended range (e.g., >20°C), the selectivity for the para position decreases.[12]1. Maintain strict temperature control throughout the addition of the nitrating mixture using an ice/salt bath. Add the nitrating mixture dropwise to prevent a rapid temperature increase.[12][14]
Low yield after the final hydrolysis (deprotection) step. 1. Incomplete Hydrolysis: Insufficient heating time or acid/base concentration.1. Ensure the hydrolysis is refluxed for the recommended duration. Check the reaction completion using Thin Layer Chromatography (TLC).
2. Product Loss during Neutralization: If performing acid-catalyzed hydrolysis, the final product (p-nitroaniline) is basic and will be protonated and soluble in the acidic solution.2. After hydrolysis and cooling, carefully neutralize the solution with a base (e.g., NaOH or NH₄OH) until the solution is basic to litmus paper. This will deprotonate the anilinium ion and precipitate the p-nitroaniline product.
Process Visualization

The following diagram illustrates the logical workflow for troubleshooting common issues in the synthesis of p-nitroaniline.

G start Start Synthesis acetylation Step 1: Acetylation of Aniline start->acetylation nitration Step 2: Nitration of Acetanilide acetylation->nitration ts_nitration Problem: Low Yield or Oily Product after Nitration? nitration->ts_nitration hydrolysis Step 3: Hydrolysis to p-Nitroaniline ts_hydrolysis Problem: Low Yield after Hydrolysis? hydrolysis->ts_hydrolysis end_product Final Product: p-Nitroaniline ts_nitration->hydrolysis Issue Resolved sol_temp Check Temperature Control (<10°C during addition) ts_nitration->sol_temp High ortho-isomer? sol_workup Improve Workup (Sufficient Ice, Washing) ts_nitration->sol_workup Low Yield? sol_recrys Recrystallize from Ethanol to remove ortho-isomer ts_nitration->sol_recrys Oily Product? ts_hydrolysis->end_product Issue Resolved sol_hydro_complete Ensure Complete Hydrolysis (Check with TLC) ts_hydrolysis->sol_hydro_complete Incomplete Reaction? sol_neutralize Proper Neutralization (Precipitate product with base) ts_hydrolysis->sol_neutralize Product not precipitating? sol_temp->nitration Re-run with better control sol_workup->nitration Optimize workup in next run sol_recrys->hydrolysis Purify crude product sol_hydro_complete->hydrolysis Continue reflux sol_neutralize->hydrolysis Adjust pH

Caption: Troubleshooting workflow for p-nitroaniline synthesis.

Experimental Protocols

Protocol 1: Synthesis of Acetanilide (Protection Step)

This protocol details the conversion of aniline to acetanilide to protect the amino group.

Materials:

  • Aniline

  • Acetic Anhydride

  • Glacial Acetic Acid

  • Sodium Acetate

  • Deionized Water

Procedure:

  • In a 250 mL Erlenmeyer flask, combine 5.0 mL of aniline and 10 mL of glacial acetic acid.

  • In a separate beaker, prepare a solution of 7.0 mL of acetic anhydride in 10 mL of glacial acetic acid.

  • Slowly add the acetic anhydride solution to the aniline solution with constant swirling.

  • Warm the reaction mixture on a hot plate for approximately 10 minutes.

  • Allow the mixture to cool to room temperature, then pour it into 100 mL of crushed ice-water.

  • Collect the precipitated white solid (acetanilide) by vacuum filtration and wash it with cold deionized water.

  • Recrystallize the crude product from a minimal amount of hot water to obtain pure acetanilide. Dry the product before proceeding.

Protocol 2: Nitration of Acetanilide

This protocol describes the selective nitration of acetanilide to form p-nitroacetanilide.

Materials:

  • Acetanilide (from Protocol 1)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Glacial Acetic Acid

Procedure:

  • Carefully place 2.0 g of dry acetanilide into a 100 mL beaker and add 4.0 mL of glacial acetic acid. Stir to dissolve.

  • Cool the beaker in an ice bath. Once chilled, slowly and carefully add 5.0 mL of concentrated sulfuric acid with continuous stirring.

  • In a separate test tube, prepare the nitrating mixture by cautiously adding 1.0 mL of fuming nitric acid to 2.0 mL of concentrated sulfuric acid. Cool this mixture thoroughly in the ice bath.

  • Using a Pasteur pipette, add the cold nitrating mixture dropwise to the stirred acetanilide solution. CRITICAL: Monitor the temperature closely and ensure it does not rise above 20°C.[12] The addition should take approximately 15-20 minutes.

  • After the addition is complete, remove the flask from the ice bath and let it stand at room temperature for 30 minutes to an hour.[12][14]

  • Pour the reaction mixture slowly onto 50 g of crushed ice in a beaker, stirring vigorously.

  • Collect the pale-yellow precipitate (p-nitroacetanilide) by vacuum filtration and wash thoroughly with cold water to remove residual acid.

  • The crude product can be purified by recrystallization from ethanol.

Protocol 3: Hydrolysis of p-Nitroacetanilide (Deprotection Step)

This final step removes the acetyl group to yield p-nitroaniline.

Materials:

  • p-Nitroacetanilide (from Protocol 2)

  • 70% Sulfuric Acid solution (or concentrated HCl)

  • Ammonium Hydroxide (or NaOH solution)

Procedure:

  • Place the crude p-nitroacetanilide in a round-bottom flask. For every 1 gram of starting material, add 15 mL of 70% sulfuric acid.

  • Heat the mixture under reflux for 20-30 minutes. The solid should dissolve completely.

  • Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • Cool the reaction flask in an ice bath.

  • Slowly and carefully pour the cooled solution into a beaker containing 100 mL of cold water.

  • Neutralize the acidic solution by slowly adding concentrated ammonium hydroxide until the solution is basic. The p-nitroaniline will precipitate as a bright yellow solid.

  • Collect the product by vacuum filtration, wash with cold water, and allow it to air dry.

Reaction Mechanism Visualization

The following diagram illustrates the protective mechanism that favors the formation of the para isomer and prevents side reactions.

G cluster_0 Direct Nitration (Problematic) cluster_1 Protected Nitration (Solution) Aniline_direct Aniline (-NH2) (Highly Activating) Anilinium Anilinium (-NH3⁺) (Meta-Directing) Aniline_direct->Anilinium Protonation Oxidation Oxidation Products (Tar) Aniline_direct->Oxidation Oxidation H_plus + H⁺ (Acid) Products_direct Product Mix: ~47% meta ~51% para ~2% ortho Anilinium->Products_direct Nitration Nitration_direct HNO₃ / H₂SO₄ Aniline_prot Aniline Acetanilide Acetanilide (-NHCOCH3) (Moderately Activating, Bulky) Aniline_prot->Acetanilide Step 1 p_Nitroacetanilide p-Nitroacetanilide (Major Product) Acetanilide->p_Nitroacetanilide Step 2 (Para-selective) p_Nitroaniline p-Nitroaniline (Desired Product) p_Nitroacetanilide->p_Nitroaniline Step 3 Protection 1. Protection (Acetic Anhydride) Nitration_prot 2. Nitration (HNO₃ / H₂SO₄) Deprotection 3. Hydrolysis (H₃O⁺)

Caption: Comparison of direct vs. protected aniline nitration pathways.

References

  • Khan Academy. (n.d.). Nitration of Aniline. Amines. [Link]

  • Khan Academy India - English. (2022, December 22). Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry [Video]. YouTube. [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. [Link]

  • Chemistry Stack Exchange. (2019, May 25). Nitration of aniline. [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. [Link]

  • Chem Help ASAP. (2019, October 7). aromatic nitration & aniline synthesis [Video]. YouTube. [Link]

  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]

  • Quora. (2020, January 6). In nitration of aniline tarry oxidation products are formed. Is tarry some chemical term or is it tarry as in tar like?[Link]

  • Vedantu. (n.d.). Why is nitration of aniline difficult class 11 chemistry CBSE. [Link]

  • Quora. (2019, November 24). Why can aniline not be nitrated directly to para nitroaniline with a mixture of H2SO4 or HNO3?[Link]

  • Doubtnut. (2023, July 24). Aniline reacts with mixed acid conc. HNO_(3) and conc. H_(2)SO_(4) at 288 K to give P (51 %), Q... [Video]. YouTube. [Link]

  • Homework.Study.com. (n.d.). In order to carry out nitration of aromatic primary amines, it is necessary to protect the amino...[Link]

  • Vedantu. (n.d.). Preparation of p-Nitroacetanilide: Step-by-Step Guide. [Link]

  • BYJU'S. (2020, July 2). Preparation of p-Nitroacetanilide. [Link]

  • Lu Le Laboratory. (2013, June 1). Synthesis of p-nitroacetanilide-Nitration. [Link]

  • Organic Syntheses. (n.d.). o-NITROANILINE. [Link]

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Validation & Comparative

A Comparative Guide to the Purity Assessment of 4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of chemical intermediates is a cornerstone of drug safety and efficacy. Intermediates such as 4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline, a substituted nitroaniline likely utilized in the synthesis of complex active pharmaceutical ingredients (APIs), demand rigorous analytical scrutiny. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound. We will delve into the rationale behind method development, present validating experimental data, and offer a transparent evaluation of viable alternatives.

The Critical Role of Purity for this compound

This compound (MW: 289.1 g/mol , CAS: 1330750-43-0) is a specialized organic molecule whose utility in multi-step syntheses necessitates a well-defined purity profile.[1] Impurities, even in trace amounts, can have cascading effects on the yield, impurity profile, and pharmacological activity of the final API.

Anticipating Potential Impurities: A Chemist's Perspective

A robust analytical method is built upon a foundational understanding of the potential impurities. While a specific, publicly available synthesis route for this compound is not readily found, we can infer potential impurities from the common synthesis pathways for related substituted nitroanilines.

A likely synthetic route would involve the nitration of an N-isopropyl-3-bromo-4-methoxyaniline precursor. Such electrophilic aromatic substitution reactions are seldom perfectly selective. Therefore, potential process-related impurities could include:

  • Isomeric Impurities: Nitration could occur at alternative positions on the aromatic ring, leading to isomers such as 6-Bromo-N-isopropyl-5-methoxy-2-nitroaniline.

  • Unreacted Starting Materials: Incomplete reaction could leave residual N-isopropyl-3-bromo-4-methoxyaniline.

  • Over-nitrated or Under-nitrated Species: The reaction conditions might lead to the formation of dinitro compounds or the absence of the nitro group.

  • Byproducts from Side Reactions: Degradation of starting materials or intermediates under the reaction conditions can introduce other related substances.

The ability to separate and quantify these structurally similar compounds is the primary challenge for any analytical method.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

For non-volatile and thermally labile compounds like our target analyte, Reverse-Phase HPLC (RP-HPLC) is the undisputed method of choice in the pharmaceutical industry.[2][3] Its high resolving power, versatility, and compatibility with various detectors make it ideal for separating complex mixtures of structurally related compounds.

Developing a Robust RP-HPLC Method: A Step-by-Step Rationale

The following protocol is a well-reasoned starting point for the analysis of this compound, grounded in the principles of chromatographic separation of aromatic nitro compounds and anilines.

Experimental Protocol: RP-HPLC for Purity Assessment

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the aromatic ring of the analyte and its potential non-polar impurities. A 250 mm length ensures high theoretical plates for better resolution of closely eluting isomers.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic modifier suppresses the ionization of the aniline functional group, leading to improved peak shape and retention time reproducibility.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency and elution strength for aromatic compounds.
Gradient Elution 0-5 min: 30% B, 5-25 min: 30-80% B, 25-30 min: 80% B, 30.1-35 min: 30% BA gradient is essential to elute a range of impurities with varying polarities, from polar starting materials to more non-polar byproducts, within a reasonable timeframe.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak symmetry.
Detection Wavelength 254 nmAromatic nitro compounds typically exhibit strong absorbance at this wavelength, providing good sensitivity for the parent compound and related impurities. A photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal wavelength for all components.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Sample Preparation Dissolve 1 mg of the sample in 1 mL of Mobile Phase B (Acetonitrile).Ensures good solubility and compatibility with the mobile phase.

Method Validation: A Trustworthy System

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[4] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of potential impurities. This is demonstrated by separating the main peak from all impurity peaks.

  • Linearity: A linear relationship between the concentration of the analyte and the detector response over a defined range.

  • Accuracy: The closeness of the test results to the true value, typically assessed by spike recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Comparative Analysis with Alternative Techniques

While HPLC is the workhorse for this type of analysis, it is instructive to compare its performance with other viable, and in some cases, complementary techniques.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[3]

  • Applicability to this compound: Due to its relatively high molecular weight and the presence of polar functional groups, this compound is not sufficiently volatile for direct GC analysis without derivatization. Furthermore, nitroaromatic compounds can be thermally labile, potentially degrading in the high temperatures of the GC inlet and column.[4]

  • Verdict: Unsuitable as a primary purity assessment method for this analyte.

Supercritical Fluid Chromatography (SFC)

SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. It is often considered a "green" alternative to normal-phase HPLC and can offer advantages in speed.

  • Applicability: SFC can be an excellent alternative for the separation of structurally similar compounds and isomers.[5] For a molecule like this compound, SFC could offer different selectivity compared to RP-HPLC, potentially resolving impurities that co-elute in the latter.

  • Advantages over HPLC: Faster separations and reduced use of organic solvents.[5][6][7]

  • Disadvantages: Requires specialized equipment and expertise. Method development can be more complex than for RP-HPLC.

  • Verdict: A powerful, complementary technique, particularly for challenging separations or for preparative isolation of impurities for structural elucidation.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent evolution of HPLC that utilizes columns with smaller particle sizes (<2 µm), leading to significantly higher resolution, speed, and sensitivity.[8]

  • Applicability: Directly applicable to the analysis of this compound. The principles of separation are the same as HPLC, but the performance is enhanced.

  • Advantages over HPLC: Faster analysis times (often by a factor of 5-10), improved resolution for complex samples, and reduced solvent consumption.

  • Disadvantages: Requires specialized UPLC systems capable of handling higher backpressures.

  • Verdict: The preferred technique if the instrumentation is available, offering significant improvements in throughput and separation efficiency over conventional HPLC.[9]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute quantification method that can determine the purity of a substance without the need for a reference standard of the same compound.[10][11]

  • Applicability: Can be used to determine the mass fraction purity of this compound.

  • Advantages: Provides a direct measure of purity without the need for a specific reference standard for the analyte. It is also non-destructive.

  • Disadvantages: Lower sensitivity compared to chromatographic techniques for detecting trace impurities. Requires a high-field NMR spectrometer and a certified internal standard. May not be able to distinguish and quantify closely related isomers if their signals overlap.

  • Verdict: A valuable orthogonal technique for the absolute purity determination of the main component, but not a replacement for HPLC/UPLC for profiling and quantifying trace impurities.

Data Summary and Visualization

Table 1: Comparison of Analytical Techniques for Purity Assessment

TechniqueSuitability for AnalyteKey AdvantagesKey Disadvantages
RP-HPLC Excellent Robust, versatile, high resolving power, well-established.Longer analysis times compared to UPLC, higher solvent consumption.
GC Poor High efficiency for volatile compounds.Analyte is not volatile and is thermally labile.
SFC Good Fast, "green," offers different selectivity.Requires specialized equipment, more complex method development.
UPLC Excellent Very fast, high resolution, reduced solvent use.Requires specialized high-pressure systems.
qNMR Good (Orthogonal) Absolute quantification without a specific reference standard.Lower sensitivity for trace impurities, potential signal overlap for isomers.

Diagram 1: HPLC Purity Assessment Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample B Dissolve in Acetonitrile A->B C Filter (if necessary) B->C D Inject into HPLC System C->D E Gradient Elution through C18 Column D->E F UV Detection (254 nm) E->F G Integrate Chromatogram F->G H Calculate % Purity (Area Normalization) G->H I Report Results H->I

Caption: A typical workflow for the purity assessment of this compound by HPLC.

Diagram 2: Logical Comparison of Purity Assessment Techniques

Technique_Comparison cluster_primary Primary Chromatographic Methods cluster_alternative Alternative/Complementary Methods cluster_unsuitable Unsuitable Methods Analyte Analyte Properties (Non-volatile, Thermally Labile) HPLC HPLC (Robust & Versatile) Analyte->HPLC Suitable UPLC UPLC (Fast & High-Res) Analyte->UPLC Highly Suitable SFC SFC (Orthogonal Selectivity) Analyte->SFC Suitable qNMR qNMR (Absolute Purity) Analyte->qNMR Suitable GC GC (Requires Volatility) Analyte->GC Unsuitable HPLC->UPLC Improved by HPLC->SFC Complemented by HPLC->qNMR Orthogonal to

Caption: Decision logic for selecting an appropriate analytical technique for the purity assessment of this compound.

Conclusion and Recommendations

For the routine purity assessment of this compound, a well-validated RP-HPLC method stands as the most reliable and robust choice. It offers the necessary resolving power to separate the analyte from its likely process-related impurities, ensuring the quality of this critical intermediate.

For laboratories equipped with the latest technology, transitioning to a UPLC method is highly recommended. The significant gains in speed and resolution will enhance productivity and provide a more detailed impurity profile.

While not a primary replacement for chromatography, qNMR serves as an excellent orthogonal technique for the definitive determination of the absolute purity of the main component, providing a valuable cross-validation of the chromatographic results. SFC should be considered a powerful tool for troubleshooting challenging separations or for the efficient preparative isolation of impurities for structural characterization.

By selecting the appropriate analytical tool and rigorously validating its performance, researchers and drug developers can ensure the quality of this compound, thereby safeguarding the integrity of the entire synthetic pathway and the final pharmaceutical product.

References

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  • ResearchGate. (2022). An introduction to the synthesis of nitroanilines and nitropyridines via three component ring transformation. Retrieved from [Link]

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  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
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  • National Center for Biotechnology Information. (n.d.). 3-Nitroaniline. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.